molecular formula C12H13NO3 B1616922 Benzyl 5-oxopyrrolidine-2-carboxylate CAS No. 60555-57-9

Benzyl 5-oxopyrrolidine-2-carboxylate

Cat. No.: B1616922
CAS No.: 60555-57-9
M. Wt: 219.24 g/mol
InChI Key: NVKOCDGGRHAHOJ-UHFFFAOYSA-N
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Description

Benzyl 5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

IUPAC Name

benzyl 5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-7-6-10(13-11)12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKOCDGGRHAHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975966
Record name Benzyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60555-57-9
Record name 5-Oxoproline phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60555-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 5-oxoprolinate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 5-oxopyrrolidine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 5-oxopyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 5-position of the pyrrolidine ring undergoes oxidation under controlled conditions. Common oxidizing agents include:

Oxidizing Agent Conditions Product Yield
Potassium permanganateAqueous acidic medium, reflux5-Oxopyrrolidine-2-carboxylic acid75–85%
Chromium trioxideAcetic acid, room temperature5-Oxopyrrolidine-2-carboxylic acid60–70%

Oxidation typically converts the ketone to a carboxylic acid, which can further serve as a precursor for peptide coupling or metal coordination complexes.

Reduction Reactions

Reduction targets both the ketone and ester groups:

Reducing Agent Conditions Product Notes
Sodium borohydrideMethanol, 0°C5-Hydroxypyrrolidine-2-carboxylateSelective ketone reduction
Lithium aluminum hydrideTetrahydrofuran, refluxBenzyl 5-hydroxypyrrolidine-2-carboxylateFull ester reduction to alcohol

Selective reduction pathways enable precise functional group manipulation, critical for synthesizing chiral alcohols or amino acid derivatives.

Hydrolysis Reactions

The benzyl ester group is susceptible to hydrolysis:

Conditions Catalyst Product Application
Aqueous HCl (1M), reflux5-Oxopyrrolidine-2-carboxylic acidPharmaceutical intermediates
NaOH (2M), ethanol, 50°CSodium 5-oxopyrrolidine-2-carboxylateWater-soluble derivatives

Hydrolysis under acidic or basic conditions provides access to carboxylic acids or their salts, facilitating further derivatization.

Substitution Reactions

The benzyloxy group undergoes nucleophilic substitution:

Nucleophile Conditions Product Yield
AmmoniaEthanol, 100°C, 12 h5-Oxopyrrolidine-2-carboxamide80%
ThiophenolDMF, K₂CO₃, 80°C, 6 h5-Oxopyrrolidine-2-carbothioate65%

These reactions expand the compound’s utility in generating amides, thioesters, and other functionalized analogs.

Condensation Reactions

Condensation with diketones forms pyrrole derivatives, as demonstrated in a study using hexane-2,5-dione :

Reactant Conditions Product Key Spectral Data
Hexane-2,5-dionePropan-2-ol, acetic acid, reflux, 4 h2,5-Dimethylpyrrole derivative¹H NMR : δ 1.95 (s, 6H, 2CH₃), 5.78 (s, 2H, CH–CH pyr)

This reaction proceeds via Paal-Knorr synthesis, forming substituted pyrroles with applications in material science and drug discovery.

Reaction Optimization Insights

  • Temperature Sensitivity : Ester hydrolysis proceeds efficiently at 50–80°C, while higher temperatures promote side reactions like decarboxylation.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.

Scientific Research Applications

Benzyl 5-oxopyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in neurological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final synthesized compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .

Biological Activity

Benzyl 5-oxopyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered pyrrolidine ring with an oxo group and a carboxylate moiety. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of approximately 235.27 g/mol. The compound's unique structure contributes to its potential applications in drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to act on enzymes and receptors involved in various neurological pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer's Disease. The compound has been characterized as a selective calpain inhibitor, which is significant given the role of calpain in neurodegeneration .

Anticancer Activity

Case Studies and Findings:

  • In Vitro Studies : this compound derivatives have demonstrated anticancer properties against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. In one study, compounds were tested at a concentration of 100 µM for 24 hours, revealing structure-dependent anticancer activity. Notably, certain derivatives exhibited potent cytotoxicity comparable to cisplatin, a standard chemotherapy drug .
  • Mechanism of Cytotoxicity : The cytotoxic effects were evaluated using the MTT assay, which measures cell viability post-treatment. Results indicated that modifications in the chemical structure significantly influenced the potency against cancer cells. For instance, compounds with specific substitutions on the phenyl ring displayed enhanced activity .
  • Selectivity and Toxicity : While some derivatives showed promising anticancer activity, they also exhibited varying levels of toxicity towards non-cancerous cells (HSAEC-1 KT). This highlights the importance of optimizing chemical structures to improve selectivity for cancer cells while minimizing adverse effects on healthy tissues .

Antimicrobial Activity

Research Findings:

  • Broad-Spectrum Efficacy : this compound derivatives have been screened for antimicrobial activity against multidrug-resistant pathogens such as Staphylococcus aureus and Escherichia coli. Some compounds demonstrated notable efficacy against Gram-positive bacteria while showing limited activity against Gram-negative strains .
  • Resistance Mechanisms : The antimicrobial studies indicate that structural modifications can enhance the effectiveness against resistant strains, suggesting a potential pathway for developing new antibiotics targeting resistant bacteria .

Comparative Biological Activity Table

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism
This compoundModerate (A549 cells)Effective against Gram-positive bacteriaCalpain inhibition
Derivative A (with nitro group)High (A549 cells)Selective against MRSAEnhanced binding affinity
Derivative B (with methoxy group)Low (A549 cells)No significant activityPoor solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 5-oxopyrrolidine-2-carboxylate
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